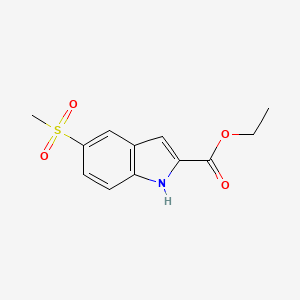

Ethyl 5-methanesulphonylindole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

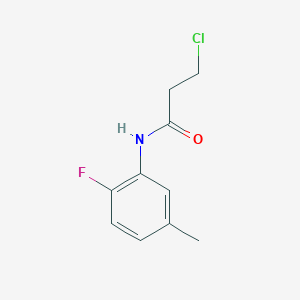

Ethyl 5-methanesulphonylindole-2-carboxylate, commonly referred to as EMIC, is an important compound in the field of organic chemistry. It is a carboxylic acid derivative of indole, a heterocyclic aromatic compound found in many biological molecules. EMIC has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.

科学的研究の応用

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: , also known as ethyl 5-methanesulphonylindole-2-carboxylate, is a compound with several scientific research applications. Below is a comprehensive analysis focusing on unique applications:

Lithium Ion Battery Electrolytes

This compound is used in the synthesis of sulfone-based electrolytes for lithium-ion batteries, which are known for their higher oxidative stability compared to traditional organic carbonate-based electrolytes. This makes them promising for high voltage cathode materials, aiming to increase energy density in batteries .

Anti-inflammatory and Analgesic Agents

Indole derivatives synthesized from this compound have been investigated for their anti-inflammatory (in vitro and in vivo) and analgesic activities. These derivatives show potential for the development of new pharmaceuticals .

Synthesis of Biologically Active Compounds

The indole derivatives from this compound are applied in the treatment of cancer cells, microbes, and different types of disorders in the human body, highlighting its importance in medicinal chemistry .

Multicomponent Reactions

It serves as a reactant in multicomponent reactions for the synthesis of various heterocyclic compounds, which are crucial in developing new drugs and materials .

Cannabinoid CB1 Receptor Antagonists

As a reactant, it is used for the preparation of indolecarboxamides which act as cannabinoid CB1 receptor antagonists, indicating its role in neuroscience research .

Pharmaceutical Synthesis Building Block

The indole ring system of this compound is an essential building block or intermediate in the synthesis of many pharmaceutical agents, showcasing its versatility in drug development .

Each application demonstrates the compound’s significant role across various fields of scientific research, from energy storage solutions to pharmaceuticals and materials science.

MDPI - Ethyl Methyl Sulfone-Based Electrolytes SpringerOpen - Biological Potential of Indole Derivatives RSC Publishing - Indole Derivatives in Cancer Treatment RSC Publishing - Indoles in Multicomponent Reactions Thermo Fisher Scientific - Ethyl 5-methylindole-2-carboxylate MilliporeSigma - Ethyl 5-methylindole-2-carboxylate

作用機序

Target of Action

Compounds with a similar structure, such as benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are enzymes that play a crucial role in the inflammatory response.

Mode of Action

Related compounds like ethyl methanesulfonate (ems) are known to produce random mutations in genetic material by nucleotide substitution, particularly through g:c to a:t transitions induced by guanine alkylation .

Biochemical Pathways

For instance, EMS, an organosulfur compound, is known to induce mutations, which can then be studied in genetic screens or other assays .

Pharmacokinetics

In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for related compounds .

Result of Action

Related compounds like ems are known to produce random mutations in genetic material, leading to a variety of potential downstream effects .

Action Environment

It’s worth noting that the environmental conditions can significantly impact the effectiveness and stability of similar compounds .

特性

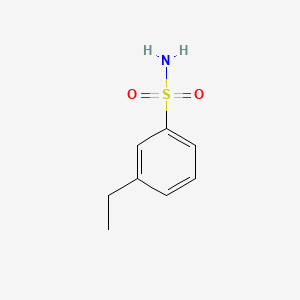

IUPAC Name |

ethyl 5-methylsulfonyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQKKTWLJTDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238451 |

Source

|

| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |

CAS RN |

220679-12-9 |

Source

|

| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。